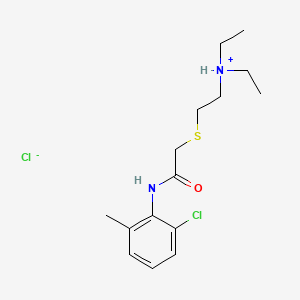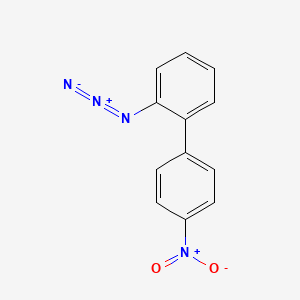
6'-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride is a complex organic compound with a unique structure that includes a chloro-substituted aniline derivative, a sulfanyl group, and a diethylazanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride typically involves multiple steps. One common method starts with 2-chloro-6-methylaniline, which undergoes a series of reactions including diazotization, reduction, and coupling reactions . The reaction conditions often involve the use of solvents like water and reactants such as sulfuric acid and hypophosphorous acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylaniline: A precursor in the synthesis of the compound.
2-(2,6-Dichloro-3-methylanilino)benzoic acid: Another chloro-substituted aniline derivative with different applications
Uniqueness
2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
102489-56-5 |
|---|---|
Molecular Formula |
C15H24Cl2N2OS |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[2-(2-chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H23ClN2OS.ClH/c1-4-18(5-2)9-10-20-11-14(19)17-15-12(3)7-6-8-13(15)16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
InChI Key |
VQFYHMLNRWLVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)






![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)



